molecular formula C23H20ClNO3 B2443832 2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 1024017-58-0

2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2443832
CAS No.: 1024017-58-0
M. Wt: 393.87
InChI Key: QDAYOEKOUYVBQZ-UHFFFAOYSA-N
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Description

2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features a benzhydrylamino group, a chlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of benzhydrylamine with 4-chlorobenzoyl chloride, followed by the addition of a butanoic acid derivative. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzhydrylamino group can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzhydrylamino)-4-(4-methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of a chlorine atom.

    2-(Benzhydrylamino)-4-(4-fluorophenyl)-4-oxobutanoic acid: Contains a fluorine atom instead of chlorine.

    2-(Benzhydrylamino)-4-(4-bromophenyl)-4-oxobutanoic acid: Features a bromine atom in place of chlorine.

Uniqueness

2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s stability and binding properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-(benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c24-19-13-11-16(12-14-19)21(26)15-20(23(27)28)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,22,25H,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAYOEKOUYVBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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